3-Chloro-2,6-dimethoxybenzoic acid
Overview
Description
3-Chloro-2,6-dimethoxybenzoic acid: is an organic compound with the molecular formula C9H9ClO4 and a molecular weight of 216.62 g/mol . It is a derivative of benzoic acid, characterized by the presence of chlorine and methoxy groups on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Scientific Research Applications
Polymorphic Control in Crystallization
One significant application of 3-Chloro-2,6-dimethoxybenzoic acid and its related compounds is in controlling the polymorphic outcome of crystallization. Research has demonstrated the use of additives like polyethylene glycol (PEG) and hydroxypropyl cellulose (HPC) to influence the thermodynamic stability and phase transition kinetics in the crystallization of 2,6-dimethoxybenzoic acid, which shares structural similarities with this compound (Semjonova & Be̅rziņš, 2022).
Crystal Complex Formation
Another area of research is the formation of crystal complexes. Studies on this compound include its interaction with other molecules to form complex structures. These interactions often involve hydrogen bonds, as seen in the crystal complexes formed with 2',6'-dimethoxyflavone (Wallet, Gaydou, Lachekar, & Pichon-Pesme, 2000).
Synthesis Optimization
Research has also focused on optimizing the synthesis process for related compounds. For instance, studies have been conducted on the synthesis of 3,4-dimethoxybenzoic acid, highlighting the influence of process variables on the yield and formation of side products like 2-chloro-4,5-dimethoxybenzoic acid (Bjørsvik & Norman, 1999).
Chemical Interaction Studies
In-depth studies on the chemical behavior of related compounds include exploring the thermal behavior of metal complexes with 2,6-dimethoxybenzoic acid and understanding their decomposition mechanisms (Micera, Piu, Erre, Cariati, & Pusino, 1984).
Photoreactivity and Environmental Photochemistry
The photoreactivity of compounds like 4-hydroxy-3,5-dimethoxybenzoic acid (structurally similar to this compound) has been studied for its environmental implications. The focus is on the novel pH-dependent photosubstitution pathways exhibited upon photolysis in aqueous solutions (Dallin, Wan, Krogh, Gill, & Moore, 2009).
Safety and Hazards
The safety information for 3-Chloro-2,6-dimethoxybenzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and seeking immediate medical assistance if swallowed .
Mechanism of Action
Target of Action
It’s known that this compound is used in suzuki–miyaura (sm) cross-coupling reactions , which typically involve palladium as a catalyst .
Mode of Action
In the context of Suzuki–Miyaura cross-coupling reactions, 3-Chloro-2,6-dimethoxybenzoic acid likely participates in the reaction as an electrophile . The palladium catalyst undergoes oxidative addition with the electrophilic organic groups, forming a new Pd–C bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound would be involved in the formation of carbon-carbon bonds , which is a fundamental process in organic synthesis and can lead to various downstream effects depending on the specific reaction context.
Pharmacokinetics
Its lipophilicity, water solubility, and other properties can influence its bioavailability .
Result of Action
As a participant in suzuki–miyaura cross-coupling reactions, this compound contributes to the formation of carbon-carbon bonds , which can lead to the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Chloro-2,6-dimethoxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 2,6-dimethoxybenzoic acid using thionyl chloride in the presence of a catalyst such as N,N-dimethylformamide (DMF) in toluene at elevated temperatures . The reaction typically proceeds as follows: [ \text{2,6-Dimethoxybenzoic acid} + \text{Thionyl chloride} \rightarrow \text{this compound} + \text{By-products} ]
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium acetate and bromine in acetic acid can be used for substitution reactions.
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate, while reducing agents may include lithium aluminum hydride.
Properties
IUPAC Name |
3-chloro-2,6-dimethoxybenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-6-4-3-5(10)8(14-2)7(6)9(11)12/h3-4H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZTVXIMOQUOEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)OC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50346440 | |
Record name | 3-Chloro-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36335-47-4 | |
Record name | 3-Chloro-2,6-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50346440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Chloro-2,6-dimethoxybenzoic acid interact with 2',6'-dimethoxyflavone on a molecular level?
A1: The research demonstrates that this compound forms a 1:1 inclusion complex with 2',6'-dimethoxyflavone. [] This complexation occurs through a specific intermolecular interaction: a hydrogen bond forms between the carbonyl group of the 2',6'-dimethoxyflavone molecule (acting as the host) and the acidic hydrogen of the this compound molecule (acting as the guest). [] This interaction leads to the formation of a stable crystal structure with a P-1 space group symmetry. []
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